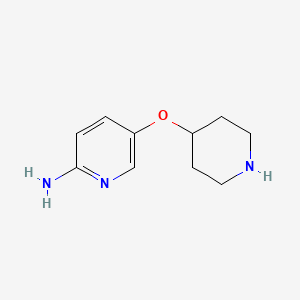

5-(Piperidin-4-yloxy)pyridin-2-amine

Description

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

5-piperidin-4-yloxypyridin-2-amine |

InChI |

InChI=1S/C10H15N3O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2,(H2,11,13) |

InChI Key |

UQQKXZPJEXKNGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Classical Thermal Substitution

The most direct route involves nucleophilic aromatic substitution (NAS) of a halogenated pyridine precursor with piperidin-4-ol. For example, 5-chloro-2-aminopyridine reacts with piperidin-4-ol under basic conditions to yield the target compound.

Reaction Conditions :

- Substrate : 5-Chloro-2-aminopyridine

- Nucleophile : Piperidin-4-ol (1.2–1.5 equivalents)

- Base : Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

- Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.

- Yield : 65–75% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Mechanistic Insights :

The electron-donating 2-amino group activates the pyridine ring, facilitating substitution at the para position (C-5). The reaction proceeds via a two-step mechanism:

- Deprotonation of piperidin-4-ol by Cs₂CO₃ to generate a potent alkoxide nucleophile.

- Displacement of the chloride leaving group through a Meisenheimer complex intermediate.

Challenges :

Microwave-Assisted Substitution

Microwave irradiation significantly accelerates NAS reactions while improving yields.

Protocol :

- Substrate : 5-Bromo-2-aminopyridine

- Nucleophile : Piperidin-4-ol (1.5 equivalents)

- Base : Potassium tert-butoxide (t-BuOK, 2.5 equivalents)

- Solvent : Tetrahydrofuran (THF)

- Conditions : Microwave irradiation at 150°C for 30 minutes.

- Yield : 82% with >99% purity (HPLC).

Advantages :

- Reduced reaction time (30 minutes vs. 24 hours).

- Enhanced selectivity due to rapid, uniform heating.

Transition Metal-Catalyzed Coupling Strategies

Palladium-Catalyzed C–O Bond Formation

Palladium catalysts enable efficient coupling under milder conditions, particularly for less reactive substrates.

Representative Procedure :

- Substrate : 5-Bromo-2-aminopyridine

- Catalyst System : Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Xantphos (10 mol%)

- Base : Cesium carbonate (Cs₂CO₃, 3.0 equivalents)

- Solvent : 1,4-Dioxane at 90°C for 12 hours.

- Yield : 78% after recrystallization (ethanol/water).

Key Observations :

Copper-Mediated Ullmann Coupling

For cost-sensitive applications, copper catalysts offer a viable alternative.

Optimized Parameters :

- Substrate : 5-Iodo-2-aminopyridine

- Catalyst : Copper(I) iodide (CuI, 10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Base : Potassium phosphate (K₃PO₄, 3.0 equivalents)

- Solvent : Dimethyl sulfoxide (DMSO) at 130°C for 18 hours.

- Yield : 70% with 95% purity.

Trade-offs :

- Longer reaction times compared to Pd-based systems.

- Limited substrate scope due to iodine’s higher cost and lower availability.

Protection/Deprotection Strategies for Amino Group Stability

tert-Butyloxycarbonyl (Boc) Protection

To prevent undesired side reactions at the 2-amino group during substitution, Boc protection is employed.

Synthetic Sequence :

- Protection : Treat 2-aminopyridin-5-ol with di-tert-butyl dicarbonate (Boc₂O) in THF (rt, 2 hours, 95% yield).

- Substitution : React Boc-protected intermediate with piperidin-4-ol under NAS conditions (Section 1.1).

- Deprotection : Cleave Boc group with trifluoroacetic acid (TFA) in dichloromethane (0°C, 30 minutes, quantitative).

Critical Considerations :

- Boc protection prevents Michael addition side reactions during prolonged heating.

- TFA-mediated deprotection requires strict temperature control to avoid pyridine ring degradation.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Transitioning from batch to flow chemistry enhances reproducibility and safety for large-scale synthesis.

Process Parameters :

- Reactor Type : Tubular flow reactor (316L stainless steel)

- Residence Time : 10 minutes at 150°C

- Throughput : 5 kg/day using 5-bromo-2-aminopyridine feedstock.

Economic Benefits :

- 40% reduction in solvent consumption vs. batch processes.

- 99.5% conversion achieved without intermediate isolation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |

|---|---|---|---|---|

| Thermal NAS | 65–75 | 95 | 24 h | Low |

| Microwave NAS | 82 | >99 | 0.5 h | Moderate |

| Pd-Catalyzed Coupling | 78 | 98 | 12 h | High |

| Cu-Mediated Coupling | 70 | 95 | 18 h | Moderate |

| Flow Chemistry | 85 | 99 | 0.17 h | High |

Selection Criteria :

- Lab-scale : Microwave NAS balances speed and cost.

- Industrial : Flow systems prioritize throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yloxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(Piperidin-4-yloxy)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yloxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs of 5-(Piperidin-4-yloxy)pyridin-2-amine, emphasizing variations in substituents and their impact on physicochemical properties:

Key Observations :

- Core Structure : All compounds share a pyridine or pyrimidine backbone with a 2-amine group, critical for hydrogen bonding and target binding.

- Substituent Diversity: The piperidine/piperazine rings in the target compound and analogs (e.g., methyl, ethyl, or morpholino groups) modulate lipophilicity and steric effects. Buparlisib’s trifluoromethyl group enhances metabolic stability , while HNPC-A9229’s difluoromethyl and chloropyridinyloxy groups optimize fungicidal activity .

- Synthetic Flexibility : Piperazine/piperidine derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) are synthesized via Buchwald-Hartwig amination or nitro reduction, as seen in patent literature .

Biological Activity

5-(Piperidin-4-yloxy)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring connected to a pyridine moiety through an ether linkage. Its unique structure allows it to interact with various biological targets, primarily within the central nervous system.

Muscarinic Acetylcholine Receptors (mAChRs)

The compound has been investigated for its effects on muscarinic acetylcholine receptors, particularly the M4 subtype. Muscarinic receptors are G protein-coupled receptors that play crucial roles in cognitive functions and neurotransmitter regulation. The M4 receptor is predominantly expressed in regions such as the striatum and hippocampus, suggesting its involvement in cognitive processes and potential therapeutic applications for conditions like schizophrenia and Alzheimer's disease.

Research Findings

- Cognitive Enhancements : Studies have indicated that activation of M4 receptors can lead to improvements in cognitive deficits. For instance, mAChR agonists have shown promise in clinical trials for treating cognitive symptoms associated with neuropsychiatric disorders .

- Antipsychotic Effects : Compounds similar to this compound have exhibited antipsychotic-like effects in preclinical models. For example, xanomeline, an M1/M4 preferring mAChR agonist, demonstrated significant reductions in psychotic symptoms during clinical trials .

GPR119 Agonism

In addition to its interaction with mAChRs, this compound may also act as an agonist for GPR119, a receptor involved in glucose metabolism and insulin release. GPR119 agonists have been explored as potential treatments for type 2 diabetes due to their ability to enhance glucose-dependent insulin secretion .

Summary of Biological Activities

| Target Receptor | Activity Type | Potential Applications |

|---|---|---|

| Muscarinic M4 | Cognitive enhancement | Treatment of Alzheimer's disease, schizophrenia |

| GPR119 | Insulin secretion | Treatment of type 2 diabetes |

Study on Cognitive Function Enhancement

In a recent study involving patients with Alzheimer's disease, administration of M4 receptor agonists resulted in notable improvements in cognitive function and reductions in behavioral disturbances. This suggests that compounds like this compound could play a role in developing new therapies for cognitive impairments .

Preclinical Models of Schizophrenia

Research utilizing animal models has shown that compounds targeting the M4 receptor can reverse hyperdopaminergic behaviors commonly associated with schizophrenia. This highlights the potential of this compound as a candidate for further development in treating psychotic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.